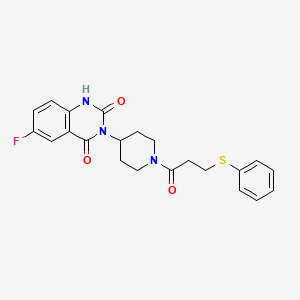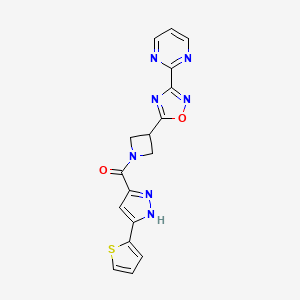
(+/-)-Abscisic aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Abscisic aldehyde is an organic compound that belongs to the class of aldehydes. It is a key intermediate in the biosynthesis of abscisic acid, a plant hormone that plays a crucial role in various physiological processes, including seed dormancy, germination, and stress responses. The compound is characterized by the presence of an aldehyde functional group, which is a carbonyl group bonded to a hydrogen atom and a carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxidation of Alcohols: One common method for preparing aldehydes, including (+/-)-Abscisic aldehyde, is the oxidation of primary alcohols.
Dehydrogenation of Alcohols: This method involves the removal of hydrogen from primary alcohols using metal catalysts like copper at elevated temperatures.
Ozonolysis of Alkenes: Alkenes can be cleaved using ozone to form aldehydes.
Industrial Production Methods
In industrial settings, the production of aldehydes often involves the catalytic dehydrogenation of alcohols or the hydroformylation of alkenes. These methods are scalable and efficient, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Nucleophilic Addition: Aldehydes undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, to form secondary alcohols.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Grignard reagents, cyanide ions
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Nucleophilic Addition: Secondary alcohols
Applications De Recherche Scientifique
(+/-)-Abscisic aldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (+/-)-Abscisic aldehyde involves its conversion to abscisic acid through enzymatic oxidation. The aldehyde group is oxidized to a carboxylic acid, which then participates in various biochemical pathways. The molecular targets include enzymes involved in the biosynthesis of abscisic acid, and the pathways are related to stress response and developmental processes in plants .
Comparaison Avec Des Composés Similaires
(+/-)-Abscisic aldehyde can be compared with other aldehydes and related compounds:
Formaldehyde: A simple aldehyde with a wide range of industrial applications but lacks the biological activity of this compound.
Acetaldehyde: Another simple aldehyde used in organic synthesis but does not play a role in plant physiology.
Benzaldehyde: An aromatic aldehyde used in flavorings and fragrances, distinct from the aliphatic nature of this compound.
These comparisons highlight the unique role of this compound in biological systems, particularly in plant hormone biosynthesis.
Propriétés
IUPAC Name |
5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKWDZWVHUIUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14101298.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14101303.png)

![5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14101306.png)
![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14101310.png)
![7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14101312.png)
![1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101318.png)


![1-(4-Butoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101328.png)
![6-(Methylthio)-2-oxo-3,8-diphenyl-1,2-dihydrothiazolo[3,4-b][1,2,4]triazin-5-ium benzenesulfonate](/img/structure/B14101336.png)

![4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B14101368.png)
